molecular formula C20H15BrN2O2 B5999356 N-(4-benzamidophenyl)-3-bromobenzamide

N-(4-benzamidophenyl)-3-bromobenzamide

Cat. No.: B5999356
M. Wt: 395.2 g/mol
InChI Key: AICBLEYWJGXROF-UHFFFAOYSA-N
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Description

N-(4-benzamidophenyl)-3-bromobenzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of a benzamide group attached to a brominated benzene ring, making it a valuable molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzamidophenyl)-3-bromobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-aminobenzamide and 3-bromobenzoic acid.

    Amide Bond Formation: The amide bond is formed by reacting 4-aminobenzamide with 3-bromobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-benzamidophenyl)-3-bromobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) are applied.

Major Products

    Substitution: Products depend on the nucleophile used, such as substituted amines, thiols, or ethers.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or reduced derivatives.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

N-(4-benzamidophenyl)-3-bromobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anticancer and antimicrobial agents.

    Biological Studies: The compound is employed in studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Biology: It serves as a probe to study protein-ligand interactions and enzyme inhibition.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-benzamidophenyl)-3-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to influence signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-benzamidophenyl)-3-bromo-4-ethoxybenzamide
  • N-(4-benzamidophenyl)-5-bromofuran-2-carboxamide
  • N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide

Uniqueness

N-(4-benzamidophenyl)-3-bromobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the benzamide group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-benzamidophenyl)-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O2/c21-16-8-4-7-15(13-16)20(25)23-18-11-9-17(10-12-18)22-19(24)14-5-2-1-3-6-14/h1-13H,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICBLEYWJGXROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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